molecular formula C7H3BrClFO B14769747 3-Bromo-2-chloro-4-fluorobenzaldehyde

3-Bromo-2-chloro-4-fluorobenzaldehyde

Cat. No.: B14769747
M. Wt: 237.45 g/mol
InChI Key: OLNBHMYJRXVURB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, along with an aldehyde functional group. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-fluorobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 4-chlorobenzaldehyde undergoes bromination and fluorination under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of advanced techniques such as ultrasound irradiation to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the chlorine atom.

    2-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the bromine atom.

    3-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the fluorine atom.

Uniqueness

3-Bromo-2-chloro-4-fluorobenzaldehyde is unique due to the presence of all three halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and research studies .

Properties

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45 g/mol

IUPAC Name

3-bromo-2-chloro-4-fluorobenzaldehyde

InChI

InChI=1S/C7H3BrClFO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-3H

InChI Key

OLNBHMYJRXVURB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Br)F

Origin of Product

United States

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